2H-chromen-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

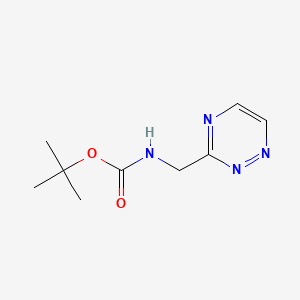

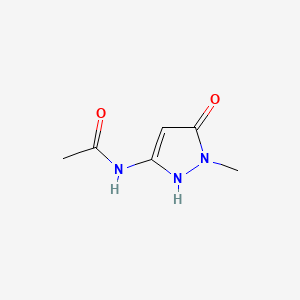

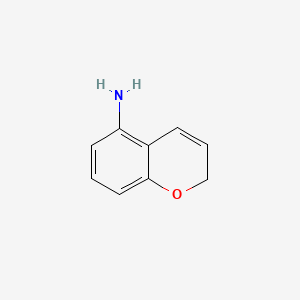

“2H-chromen-5-amine” is an important class of heterocyclic compounds . It has a molecular weight of 147.18 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of this compound involves several routes . For instance, one method involves the use of imine and isocyanide in iPrOH .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H9NO . The InChI code for this compound is 1S/C9H9NO/c10-8-4-1-5-9-7 (8)3-2-6-11-9/h1-5H,6,10H2 .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can be used in the preparation of critical polyfunctionalized heterocyclic systems .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It is stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Cyclization of 2H-Chromene Compounds : 2H-Chromenes can be synthesized from salicylaldehydes and vinylboronic acids using catalytic reactions, showing potential for convenient incorporation of various components in organic synthesis (Wang & Finn, 2000).

Development of TGF-β Receptor Inhibitors : 2H-Chromene derivatives synthesized from salicylaldehyde and potassium vinylic borates are part of ongoing projects to develop inhibitors for TGF-β receptors, indicating potential applications in medicinal chemistry (Fei Liu, Todd Evans, & B. Das, 2008).

Creation of 2H-Chromenylphosphonates : 2-Perfluoroalkyl 2H-chromenylphosphonates are synthesized via cycloaddition of 2-hydroxybenzaldehydes and phosphonate, providing insights into efficient synthesis methods with potential applications in material science and chemistry (Blazej Duda, S. Tverdomed, & G. Röschenthaler, 2011).

Fluorescence Properties in Luminescence Probes : Certain chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives, synthesized using 2H-chromen-2-ones, exhibit high fluorescence quantum yields, suggesting their value in luminescence or fluorescence probes (Xue‐Cheng Liu et al., 2014).

Synthesis of Chromenes and Dihydroquinolines : A one-step reaction of salicylaldehydes with amines and alkenyl boronic acids forms 2H-chromenes, applied in the concise synthesis of tocopherol analogs, indicating potential in the synthesis of biologically active compounds (Nicos A Petasis & Alexey Butkevich, 2009).

Anti-Microbial and Cytotoxic Applications : Novel urea derivatives containing 2H-chromene structures show significant anti-microbial activity and cytotoxicity, indicating their potential in pharmaceutical applications (B. Shankar et al., 2017).

Photochromic Properties in Ophthalmic Lenses : A thieno-2H-chromene α-amino acid derivative exhibits good photochromic properties, suggesting possible applications in ophthalmic lenses (M. Queiroz et al., 2005).

Catalysis in 2H-Chromene Synthesis : Catalytic methodologies for 2H-chromene synthesis are diverse, including metal catalysis and metal-free Bronsted and Lewis acid/base catalysis, highlighting the structural importance in organic synthesis and chemical biology (N. Majumdar et al., 2015).

Safety and Hazards

Future Directions

2H-chromen-5-amine, as part of the 2H/4H-chromene class of compounds, has numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . This makes it a promising area for future research and development of potent leads for promising biological activities .

Mechanism of Action

Target of Action

2H-chromen-5-amine, a type of chromene, is an important oxygen heterocycle Chromenes, in general, have been found to interact with a variety of biological targets due to their aromatic, planar, and lipophilic nature .

Mode of Action

It is known that the 2h-chromen-2-one ring can interact with different biological antigens because of its aromatic, planar, and lipophilic nature . The lactone group of coumarin enables the molecule to form strong polar bonds, such as hydrogen bonds with acetylated protein targets .

Biochemical Pathways

Chromenes have been found to exhibit various biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . These activities suggest that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 14718 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Chromenes have been found to exhibit various biological activities, suggesting that this compound may have similar effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as light, temperature, and pollution could potentially alter the compound’s action . .

Biochemical Analysis

Biochemical Properties

It is known that this compound is an important oxygen heterocycle, widely existing in natural products, pharmaceutical agents, and biologically relevant molecules . It has been used broadly in materials science and organic synthesis

Cellular Effects

It is known that similar compounds, such as 2,2-dimethyl-2H-chromene derivatives, have exhibited antifungal activity against nine phytopathogenic fungi in vitro . This suggests that 2H-chromen-5-amine may also have significant effects on various types of cells and cellular processes.

Temporal Effects in Laboratory Settings

It is known that similar compounds, such as 2,2-dimethyl-2H-chromene derivatives, have shown antifungal activity at a concentration of 50 μg/mL . This suggests that this compound may also exhibit changes in its effects over time in laboratory settings.

Properties

IUPAC Name |

2H-chromen-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-5H,6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFDPPXBBMFDMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C(C=CC=C2O1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663631 |

Source

|

| Record name | 2H-1-Benzopyran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170729-16-5 |

Source

|

| Record name | 2H-1-Benzopyran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzeneacetamide, 2-[(2,5-dimethylphenoxy)methyl]--alpha--hydroxy-](/img/no-structure.png)